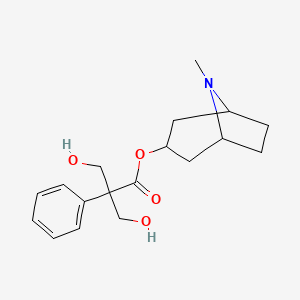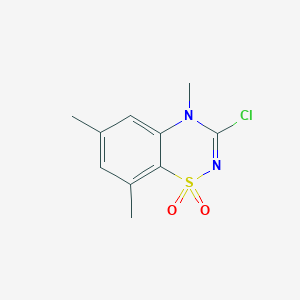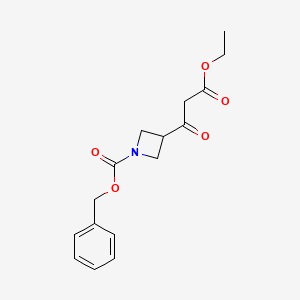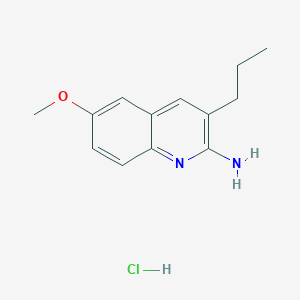
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is a labeled version of guanine, a nucleobase found in DNA and RNA, with isotopic labels of carbon-13 and nitrogen-15. The presence of these isotopic labels makes it particularly useful in various scientific studies, including structural and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the nitro group at the 8-position and the amino group at the 2-position. The isotopic labeling is achieved by using isotopically labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the general approach involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of isotopic labels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-1,9-dihydro-8-amino-6H-purin-6-one.
Scientific Research Applications
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N has several scientific research applications:
Chemistry: Used in studies involving isotopic labeling to understand reaction mechanisms and structural elucidation.
Biology: Employed in nucleic acid research to study DNA and RNA interactions and dynamics.
Medicine: Investigated for its potential role in drug development and as a biomarker in metabolic studies.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, where it can be used to track molecular interactions and conformational changes. The isotopic labels allow for precise detection and analysis using techniques such as NMR spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features but lacking the nitro group and isotopic labels.
2-Amino-6-hydroxypurine: Similar to the compound but with a hydroxyl group instead of a nitro group.
2-Aminohypoxanthine: A related compound with different functional groups and applications.
Uniqueness
2-Amino-1,9-dihydro-8-nitro-6H-purin-6-one-4,8-13C2-7-15N is unique due to its isotopic labeling, which provides enhanced capabilities for scientific research
Properties
Molecular Formula |
C5H4N6O3 |
|---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-amino-8-nitro-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12)/i2+1,5+1,7+1 |
InChI Key |
IYHJRKNFFYAOGE-BSGFKUSMSA-N |
Isomeric SMILES |
C12=[13C](N=C(NC1=O)N)N=[13C]([15NH]2)[N+](=O)[O-] |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)

![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)










